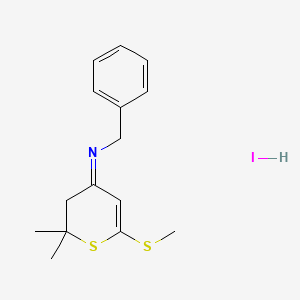
N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-imine;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-imine;hydroiodide is a chemical compound with the molecular formula C15H19NS2 and an average mass of 277.448 Da . This compound is characterized by its unique thiopyran ring structure, which is substituted with a benzyl group, a dimethyl group, and a methylsulfanyl group. The hydroiodide form indicates the presence of an iodide ion associated with the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-imine typically involves the following steps:
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Introduction of Substituents: The benzyl, dimethyl, and methylsulfanyl groups are introduced through various substitution reactions. For instance, benzylation can be achieved using benzyl halides in the presence of a base.
Formation of the Imine: The imine group is formed by reacting the thiopyran derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-imine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiopyran derivatives.
Scientific Research Applications
N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-imine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, while the sulfur-containing thiopyran ring can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-imine: Similar in structure but without the hydroiodide form.
N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-amine: Similar but with an amine group instead of an imine.
N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-ol: Similar but with a hydroxyl group.
Uniqueness
The presence of the hydroiodide form in N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-imine;hydroiodide adds unique properties, such as increased solubility in water and potential for ionic interactions. This makes it distinct from its analogs and useful in specific applications where these properties are advantageous.
Properties
CAS No. |
86795-66-6 |
|---|---|
Molecular Formula |
C15H20INS2 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-imine;hydroiodide |
InChI |
InChI=1S/C15H19NS2.HI/c1-15(2)10-13(9-14(17-3)18-15)16-11-12-7-5-4-6-8-12;/h4-9H,10-11H2,1-3H3;1H |
InChI Key |
HRSHEJZGUYBMHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NCC2=CC=CC=C2)C=C(S1)SC)C.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


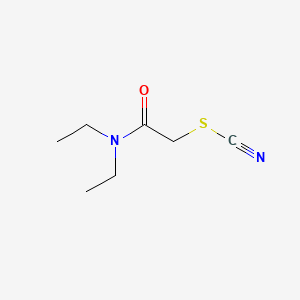
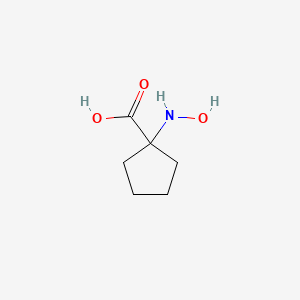
![1-Iodoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B13991574.png)


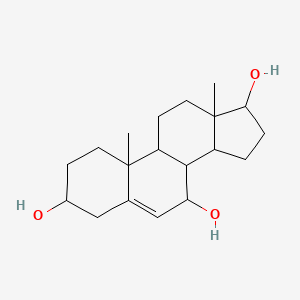

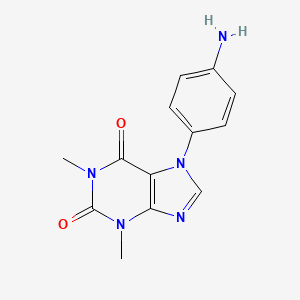
![4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione](/img/structure/B13991629.png)
![2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane](/img/structure/B13991639.png)
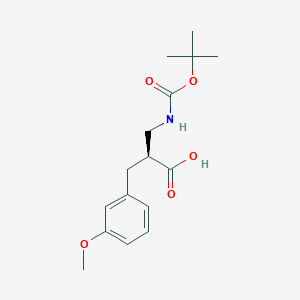
![3-bromo-6-propan-2-yl-5H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13991648.png)
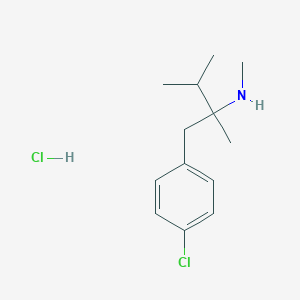
![2-[(Diphenylmethyl)sulfanyl]ethanethiol](/img/structure/B13991657.png)
